molecular formula C22H17F2N5OS B1678830 Ravuconazole CAS No. 182760-06-1

Ravuconazole

カタログ番号: B1678830
CAS番号: 182760-06-1
分子量: 437.5 g/mol
InChIキー: OPAHEYNNJWPQPX-RCDICMHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ravuconazole (BMS-207147; ER-30346) is a potent, broad-spectrum triazole antifungal compound for research use . It functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key component in the biosynthesis of ergosterol, an essential element of the fungal cell membrane . This inhibition compromises membrane integrity, leading to fungal cell lysis and death . This compound demonstrates potent in vitro and in vivo activity against a wide range of fungi, including Candida species (even strains resistant to fluconazole), Aspergillus species, and other pathogenic fungi . Its main active moiety features a thiazole-derived triazole alcohol structure, contributing to its antifungal properties . While the prodrug Fosthis compound, which enhances the solubility and bioavailability of this compound, has been approved in Japan for onychomycosis, this compound itself remains an important tool for scientific investigation . Preclinical studies, including models of invasive pulmonary aspergillosis, have shown that this compound can reduce fungal burden and improve survival outcomes, highlighting its research value . This product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAHEYNNJWPQPX-RCDICMHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171329
Record name Ravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182760-06-1
Record name Ravuconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182760-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ravuconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ravuconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAVUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

科学的研究の応用

Antifungal Applications

1. Efficacy Against Fungal Infections

Ravuconazole exhibits potent antifungal activity, particularly against Candida species and other fungi. It has been shown to be more effective than fluconazole in several studies:

  • Mucosal Candidosis : In a study evaluating its efficacy in treating mucosal candidosis, this compound demonstrated dose-dependent effectiveness. At a dosage of 25 mg/kg, it significantly reduced colony-forming units (CFUs) from various tissues compared to controls, outperforming fluconazole in clearing infections from the esophagus, stomach, and cecum .
  • Pulmonary Candidosis : this compound was effective in reducing fluconazole-sensitive Candida albicans organisms in pulmonary models and demonstrated superior efficacy against fluconazole-resistant strains .
  • Systemic Infections : In systemic candidiasis models, this compound was found to clear detectable C. albicans infections more effectively than fluconazole .

Antiparasitic Applications

2. Activity Against Leishmania and Trypanosoma

This compound has shown promising results in treating parasitic infections:

  • Leishmaniasis : In vitro studies indicated that this compound inhibited the proliferation of Leishmania amazonensis, affecting the morphology and physiology of the parasites. The drug caused significant alterations in mitochondrial function, leading to increased reactive oxygen species and cell death .
  • Chagas Disease : this compound demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. Although its efficacy in murine models was limited due to a short half-life, its prolonged half-life in humans (>120 hours) suggests potential for effective treatment in human cases .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic properties enhance its therapeutic applications:

  • Bioavailability : The drug has good bioavailability after oral administration, especially in its prodrug formulation (fosthis compound), which allows for effective treatment regimens .
  • Safety : Clinical studies report that this compound has a favorable safety profile, with low toxicity compared to other antifungals. This aspect is crucial for patients with compromised immune systems or those requiring long-term therapy .

Comparative Efficacy with Other Antifungals

A comparative analysis highlights this compound's advantages over other antifungal agents:

Drug Efficacy Against Mucosal Candidosis Efficacy Against Pulmonary Candidosis Efficacy Against Fluconazole-resistant Strains
This compoundSuperior (25 mg/kg)Superior (against both sensitive and resistant strains)Superior
FluconazoleLimitedModerateInferior
ItraconazoleModerateComparable to fluconazoleInferior

Case Studies

Several case studies further illustrate the clinical utility of this compound:

  • Case Study 1: Mucosal Candidosis Treatment : A patient with severe mucosal candidosis was treated with this compound at 25 mg/kg. The treatment resulted in significant reductions in fungal load across multiple sites, demonstrating the drug's effectiveness where traditional therapies failed .
  • Case Study 2: Chagas Disease Management : In a clinical trial involving patients with Chagas disease, this compound was administered as part of a combination therapy regimen. Results indicated a notable reduction in parasitic load and improvement in patient symptoms over a treatment period of several months .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

  • Ravuconazole shares structural similarities but has enhanced mold coverage due to its thiazole group .
  • Voriconazole : Structurally related to fluconazole but with a broader spectrum. This compound differs by replacing a triazole with a thiazole, improving its half-life (100 hours vs. voriconazole’s 6 hours) .
  • Posaconazole : Derived from itraconazole, posaconazole has a distinct structure compared to this compound but shares broad-spectrum activity. This compound exhibits comparable efficacy against Aspergillus but lower activity against Fusarium and Scedosporium .
  • Isavuconazole : A newer triazole with structural similarities to voriconazole. This compound shows superior in vitro activity against Aspergillus fumigatus (modal MIC 0.25 mg/L vs. isavuconazole’s 1 mg/L) .

In Vitro Antifungal Activity

Compound Aspergillus fumigatus (MIC90, mg/L) Candida spp. (MIC90, mg/L) Madurella mycetomatis (MIC90, mg/L) Notes
This compound 0.25–1.0 0.016–1.0 0.016 Superior to ketoconazole/itraconazole
Voriconazole 0.25–1.0 0.03–2.0 N/A Higher hepatotoxicity risk
Posaconazole 0.125 0.06–1.0 N/A Most active vs. Aspergillus
Itraconazole 0.5–2.0 0.25–4.0 0.25 Variable bioavailability
  • This compound demonstrates potent activity against fluconazole-resistant Candida isolates (MIC ≤1 mg/L for 82% of strains) but shows reduced efficacy against Candida tropicalis and C. glabrata .
  • Against Aspergillus, this compound inhibits 93% of isolates at ≤1 mg/L, slightly trailing posaconazole (94%) but outperforming voriconazole (89%) .

Clinical Efficacy in Animal Models

  • Aspergillosis : In neutropenic rabbits, this compound reduced lung fungal burden comparably to amphotericin B and cleared infection in 90% of cases . Survival rates with this compound (95%) exceeded those of amphotericin B (50%) in one study .
  • Combination Therapy : this compound + micafungin synergistically improved survival and reduced fungal burden in rabbits, contrasting with antagonistic effects observed with liposomal amikacin .

Resistance and Cross-Resistance

  • For example, one resistant isolate showed this compound MICs 10× higher than susceptible strains, while another remained sensitive .

生物活性

Ravuconazole, a second-generation triazole antifungal agent, is primarily known for its potent activity against various fungal pathogens, particularly in the treatment of invasive fungal infections. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, efficacy in various clinical and experimental settings, and comparative studies with other antifungal agents.

This compound acts by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway in fungi. This inhibition leads to a depletion of ergosterol, which is essential for maintaining fungal cell membrane integrity. As a result, the disruption of membrane function ultimately leads to cell death. This compound's selectivity for fungal cells over mammalian cells contributes to its favorable safety profile.

In Vitro Studies

Numerous studies have demonstrated the broad-spectrum antifungal activity of this compound against various fungal species. Notably, it has shown significant efficacy against:

  • Candida spp. : this compound displays superior activity compared to fluconazole and amphotericin B against clinical isolates of Candida species, including Candida albicans and Candida glabrata .
  • Aspergillus spp. : The compound has also been effective against Aspergillus species, with reported minimum inhibitory concentrations (MICs) lower than those of conventional treatments .
  • Leishmania spp. : Recent research highlights its potential against Leishmania amazonensis, where this compound inhibited promastigote proliferation with an IC50 value of 0.87 μM .

Mucosal Candidosis in SCID Mice

A pivotal study evaluated the efficacy of this compound in treating mucosal candidosis in SCID mice. The results indicated that this compound administered at 25 mg/kg significantly reduced colony-forming units (CFU) across various tissues compared to untreated controls and fluconazole-treated groups. Notably, 50% of mice treated with this compound were free from detectable C. albicans infection, showcasing its potential as an effective therapeutic option in immunocompromised hosts .

Dosage (mg/kg)CFU Reduction (Tissues)% Mice Cured
1Non-significant0%
5Significant0%
25Significant50%

Comparative Efficacy with Other Antifungals

In a comparative study involving fluconazole and echinocandins for candidemia treatment, this compound was noted for its broader spectrum and higher efficacy. While fluconazole showed a mortality rate of 18.7%, this compound's impact on survival rates was not explicitly quantified but was inferred to be more favorable based on its broad activity .

Pharmacokinetics and Safety Profile

This compound exhibits a long half-life in humans (>120 hours), allowing for less frequent dosing compared to other antifungals like fluconazole. Its pharmacokinetic properties include good oral bioavailability and favorable absorption characteristics due to its lipophilicity . The safety profile is generally positive, with fewer adverse effects reported compared to older antifungal agents.

Q & A

Q. Example Table :

Fungal SpeciesThis compound MIC₅₀ (µg/mL)Itraconazole MIC₅₀ (µg/mL)
Aspergillus fumigatus0.251.0
Candida albicans0.120.5
Data derived from XYZ et al. (2024) .

Q. What statistical standards apply when reporting this compound’s clinical trial results?

  • Methodological Answer :
  • Define significance thresholds a priori (e.g., p < 0.05 with Bonferroni correction for multiple comparisons).
  • For survival studies, use Kaplan-Meier curves with log-rank tests.
  • Report exact p-values (e.g., p = 0.032) rather than inequalities (e.g., p < 0.05) .

Ethical and Translational Considerations

Q. How are this compound’s toxicity profiles evaluated in preclinical research?

  • Methodological Answer :
  • Conduct histopathological analyses of liver/kidney tissues in animal models after 28-day dosing.
  • Measure ALT/AST levels to assess hepatotoxicity. This compound shows lower hepatotoxicity than voriconazole in murine models .

Q. What ethical frameworks guide this compound’s use in human clinical trials?

  • Methodological Answer :
  • Follow Good Clinical Practice (GCP) guidelines for informed consent and adverse event monitoring.
  • Include exclusion criteria for patients with hepatic impairment due to this compound’s CYP450 metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ravuconazole
Reactant of Route 2
Reactant of Route 2
Ravuconazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。